molecular formula C15H17N3O5S3 B2761042 (E)-2-(N-methylmethylsulfonamido)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1173622-93-9

(E)-2-(N-methylmethylsulfonamido)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Katalognummer: B2761042
CAS-Nummer: 1173622-93-9
Molekulargewicht: 415.5
InChI-Schlüssel: MQWCVYKQHLXRSW-FOCLMDBBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-(N-methylmethylsulfonamido)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C15H17N3O5S3 and its molecular weight is 415.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships in Drug Development

The study of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the exploration of various heterocyclic analogues as alternatives to benzothiazole rings to improve metabolic stability. This research is critical in designing compounds with better in vivo efficacy and minimal metabolic deacetylation, demonstrating the compound's relevance in developing potent inhibitors for cancer therapy and other diseases associated with PI3K/mTOR pathways (Stec et al., 2011).

Antimalarial and Antiviral Applications

Derivatives of the compound have shown potential in antimalarial activity, with certain sulfonamide derivatives displaying significant inhibition against Plasmodium species. These findings highlight the compound's role in the development of new antimalarial agents, which is crucial in the fight against malaria, especially in regions where resistance to existing drugs is a growing concern (Fahim & Ismael, 2021).

Anticonvulsant Properties

Research into heterocyclic compounds containing a sulfonamide thiazole moiety has uncovered their potential as anticonvulsant agents. This is particularly important for developing new treatments for epilepsy and other seizure disorders, offering alternatives to patients who may not respond well to current medications (Farag et al., 2012).

Antimicrobial Activity

The synthesis and evaluation of novel sulphonamide derivatives have demonstrated good antimicrobial activity against various bacterial and fungal strains. This research supports the development of new antimicrobial agents, addressing the critical need for new drugs due to the increasing resistance to existing antibiotics (Fahim & Ismael, 2019).

Inhibitory Action on Carbonic Anhydrase

Studies on sulfonamides, including derivatives similar to the compound , have explored their inhibitory action on carbonic anhydrase, a crucial enzyme in various physiological processes. These inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and certain cancers, illustrating the compound's significance in medicinal chemistry (Carta et al., 2017).

Eigenschaften

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S3/c1-5-8-18-12-7-6-11(25(3,20)21)9-13(12)24-15(18)16-14(19)10-17(2)26(4,22)23/h1,6-7,9H,8,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWCVYKQHLXRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)CC#C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.